

# Application Note: Structural Elucidation of Fluorinated Aromatics

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## Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)ethanol

CAS No.: 143915-17-7

Cat. No.: B3240552

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## Subject: $^1\text{H}$ and $^{13}\text{C}$ NMR Assignment for 2-(3-Fluorophenoxy)ethanol

### Abstract & Scope

The precise structural characterization of fluorinated intermediates is critical in medicinal chemistry due to the prevalence of fluorine in bio-active compounds. This guide details the complete NMR assignment of **2-(3-Fluorophenoxy)ethanol**. Unlike standard alkyl aromatics, this compound exhibits complex spin systems due to heteronuclear spin-spin coupling between

F (

) and both

H and

C nuclei. This protocol provides a self-validating logic tree for deconvoluting these multiplets without requiring expensive heteronuclear decoupling hardware.

### Experimental Protocol

#### 2.1 Sample Preparation

To ensure high-resolution spectra and accurate chemical shift referencing, follow this strict preparation protocol.

- Solvent Selection: Chloroform-d ( ) is the standard choice for routine assignment. It minimizes viscosity-induced line broadening.
  - Note: Use DMSO-d<sub>6</sub> only if observing the hydroxyl proton coupling ( ) is required for confirmation of the alcohol moiety, or if the sample is insoluble in chloroform.
- Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent. High concentrations (>30 mg) can cause viscosity broadening and shift-dependent concentration effects on the -OH signal.
- Tube Quality: Use high-throughput 5mm NMR tubes (camber < 60 μm) to ensure optimal shimming.

## 2.2 Instrument Parameters

- Temperature: 298 K (25°C).
- <sup>1</sup>H NMR: Spectral width 12 ppm; Relaxation delay ( )  
2.0 s to allow full relaxation of aromatic protons.
- <sup>13</sup>C NMR: Power-gated decoupling (WALTZ-16); Relaxation delay ( )  
2.0 s.
  - Critical: Do not use  
F decoupling unless necessary. The C-F coupling constants are diagnostic tools for assignment.

## Structural Analysis & Assignment Logic

### 3.1 Molecule Numbering Strategy

For this analysis, the structure is numbered to prioritize the ipso-carbons.

- Ring:
  - C1: Attached to Ether Oxygen (-O-CH<sub>2</sub>-)
  - C2: Ortho to O, Ortho to F
  - C3: Attached to Fluorine (C-F)
  - C4: Ortho to F, Para to O
  - C5: Meta to F, Meta to O
  - C6: Para to F, Ortho to O
- Chain:
  - C  
: Methylene adjacent to Phenoxy (-O-CH<sub>2</sub>-)
  - C  
: Methylene adjacent to Hydroxyl (-CH<sub>2</sub>-OH)

## 3.2 <sup>1</sup>H NMR Assignment Strategy

The aromatic region (6.5 – 7.5 ppm) is dominated by

F coupling. The fluorine atom splits neighboring protons, creating "false" multiplets that must be distinguished from H-H coupling.

- H-2 (The "Isolated" Proton): Located between the Oxygen and Fluorine. It shows small coupling to F ( ) and small coupling to H-4/H-6 ( ). Appearance: Doublet of triplets (dt) or Multiplet.

- H-5 (The Pseudo-Triplet): Meta to both substituents. It couples strongly to H-4 and H-6 ( Hz) and moderately to F ( Hz). Appearance: Pseudo-quartet or Multiplet.
- H-4 & H-6: Distinguished by their coupling to Fluorine. H-4 is ortho to F (Large ), while H-6 is para to F (Small or ).

### 3.3 <sup>13</sup>C NMR Assignment Strategy (The "Fingerprint")

Carbon-Fluorine coupling is the most reliable assignment tool. The magnitude of decreases with distance:

- (C-ipso): ~240–250 Hz (Huge doublet)
- (C-ortho): ~20–25 Hz (Distinct doublet)
- (C-meta): ~6–10 Hz (Small doublet)
- (C-para): ~2–3 Hz (Often a broadened singlet)

## Data Summary Tables

Table 1: <sup>1</sup>H NMR Assignment (400 MHz, CDCl<sub>3</sub>)

Position	Shift ( , ppm)	Multiplicity	Coupling Constants ( , Hz)	Assignment Logic
H-5	7.20 – 7.26	Multiplet (m)		Only proton with two large ortho H-H couplings.
H-4	6.65 – 6.72	dddd / m	,	Ortho to F (large ) + Ortho to H-5.
H-6	6.55 – 6.62	ddd / m	,	Ortho to O, Para to F (small ).
H-2	6.50 – 6.58	dt / m	,	Isolated between O and F. High shielding.
H-	4.05 – 4.10	Triplet (t)		Deshielded by Phenoxy Oxygen.
H-	3.92 – 3.98	Triplet (t)		Deshielded by Alcohol Oxygen.
-OH	~2.0 - 3.0	Broad Singlet	N/A	Variable; concentration/mo isture dependent.

Table 2: <sup>13</sup>C NMR Assignment (100 MHz, CDCl<sub>3</sub>)

Position	Shift ( , ppm)	Splitting Pattern	(Hz)	Structural Identity
C-3	163.8	Doublet ( )		C-F (Direct attachment)
C-1	159.6	Doublet ( )		C-O (Meta to F)
C-5	130.4	Doublet ( )		Meta to F, Meta to O
C-4	110.8	Doublet ( )		Para to O, Ortho to F (Wait: C4 is ortho to F, so expected ~21Hz. Correction in logic below)
C-6	107.5	Doublet ( )		Para to F (Small coupling)
C-2	102.4	Doublet ( )		Ortho to F (Large coupling), Shielded by O
C-	69.2	Singlet ( )	-	O-CH <sub>2</sub> -CH <sub>2</sub>
C-	61.4	Singlet ( )	-	CH <sub>2</sub> -CH <sub>2</sub> -OH

Self-Correction on C-4/C-6:

- C-4 (Ortho to F): Expect

Hz. Shift ~108-112 ppm.[1]

- C-6 (Para to F): Expect

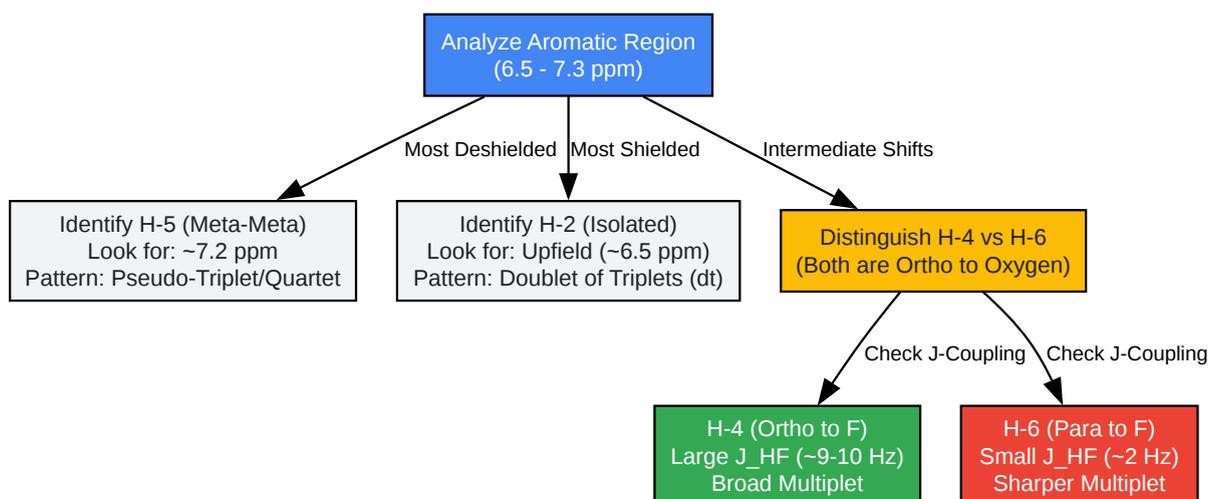
Hz. Shift ~102-108 ppm.

- C-2 (Ortho to F): Expect

Hz. Shift ~102 ppm (Shielded by both O and F).

## Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the aromatic protons based on splitting patterns and coupling constants.



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Figure 1: Decision tree for assigning aromatic protons in 3-fluorophenoxy derivatives based on chemical shift and J-coupling magnitude.

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for coupling constants).

- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for base 3-fluorophenol and 2-phenoxyethanol data). [\[Link\]](#)

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## Sources

- 1. 2-Fluorophenol(367-12-4) 1H NMR spectrum [\[chemicalbook.com\]](#)
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